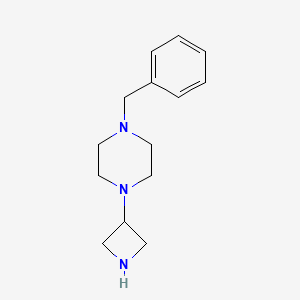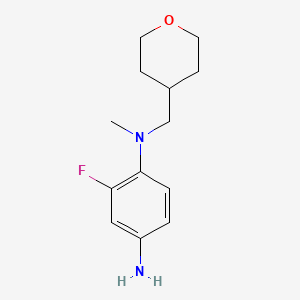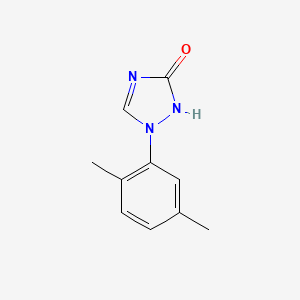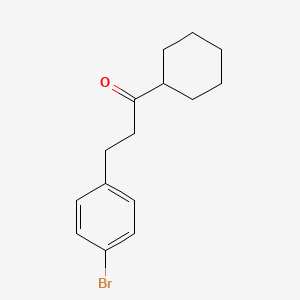
2-(4-溴苯基)乙基环己基酮
描述
2-(4-Bromophenyl)ethyl cyclohexyl ketone is a chemical compound with the molecular formula C15H19BrO . It has a molecular weight of 295.22 . The IUPAC name for this compound is 3-(4-bromophenyl)-1-cyclohexyl-1-propanone . The compound is produced by Rieke Metals, Inc.
Molecular Structure Analysis
The InChI code for 2-(4-Bromophenyl)ethyl cyclohexyl ketone is 1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)ethyl cyclohexyl ketone include a molecular weight of 295.22 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
液晶材料
研究3,6-二取代环己-2-酮,与2-(4-溴苯基)乙基环己基酮相关,已经表明它们在合成新的液晶环己烯和环己烷衍生物方面的有效性。这些化合物是通过将适当的2-溴乙基酮与乙酰乙酸酯缩合而制备的,表明它们在创造具有潜在应用于显示技术和光学器件的材料方面的实用性(Bezborodov, Lapanik, & Sasnouski, 2002)。
有机合成和催化
研究还探讨了β-酮酯对不饱和酮(如3-丁烯-2-酮)的Michael加成反应,在有机硅酸盐催化剂存在的情况下。这展示了2-(4-溴苯基)乙基环己基酮在促进有机反应中的作用,可能产生对进一步化学合成和药物开发感兴趣的化合物(Tateiwa & Hosomi, 2001)。
半导体表面化学
研究了不饱和酮在半导体表面的反应性,通过化合物如乙基乙烯酮和2-环己烯-1-酮,揭示了这些表面上有机反应的竞争性和选择性。这项研究对于半导体加工技术的发展和半导体材料的功能化具有重要意义,表明类似于2-(4-溴苯基)乙基环己基酮的化合物在电子学和纳米技术中可能有应用领域(Wang, Mui, Musgrave, & Bent, 2002)。
仿生合成
在仿生化学领域,2-(4-羟基苯基)乙基酮的氧化导致通过瞬时的螺环己二烯酮-氧碳离子形成amomols。这个过程展示了2-(4-溴苯基)乙基环己基酮衍生物在合成具有生物活性化合物方面的潜力,这些化合物在药物化学和药物开发中可能有应用(Traoré, Maynadier, Souard, Choisnard, Vial, & Wong, 2011)。
光化学反应
在手性离子液体形成的亮晶液晶中,对环己基苯基酮的光化学反应的研究显示了指导对映选择性光化学反应的可能性。这项研究为利用2-(4-溴苯基)乙基环己基酮在光化学中开辟了途径,特别是在手性化合物的合成和光诱导化学反应的探索中(Yang, Li, Chen, Wu, Zhang, Zheng, & Tung, 2013)。
属性
IUPAC Name |
3-(4-bromophenyl)-1-cyclohexylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLQQONKXJULSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)ethyl cyclohexyl ketone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)
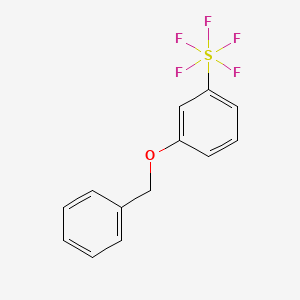
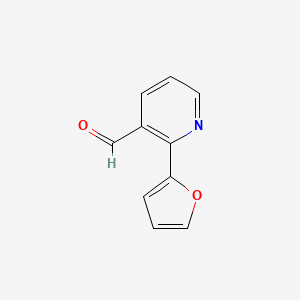
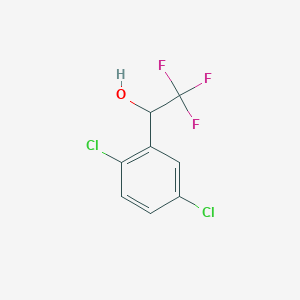
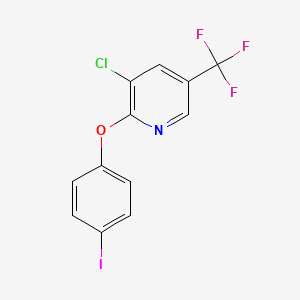
![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)
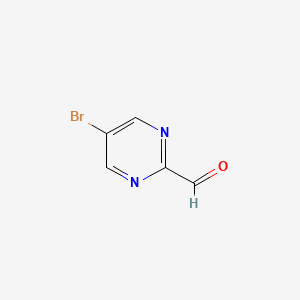
![8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441906.png)
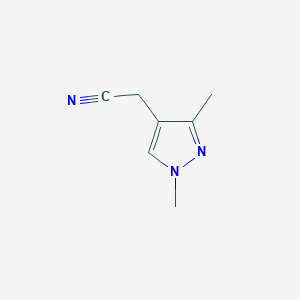
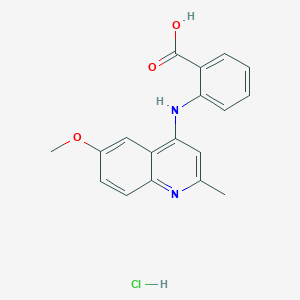
![Ethyl 3-phenyl-2-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B1441909.png)
